Bupivacaine

概述

描述

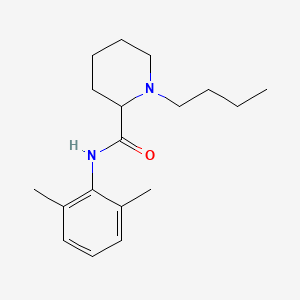

Bupivacaine is a widely used local anesthetic that belongs to the amide group of local anesthetics. It is primarily used to decrease sensation in a specific area by blocking nerve impulses. This compound is commonly employed in various medical procedures, including local infiltration, peripheral nerve block, sympathetic nerve block, and epidural and caudal blocks. It is known for its long duration of action and is often used in combination with epinephrine to prolong its effects .

作用机制

Target of Action

Bupivacaine primarily targets sodium channels in the body . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for nerve impulse transmission .

Mode of Action

This compound acts by blocking sodium channels, thereby inhibiting the influx of sodium ions during the depolarization phase of an action potential . This blockage prevents the generation and conduction of nerve impulses, resulting in a loss of sensation in the area where this compound is applied . Additionally, this compound is thought to bind to the prostaglandin E2 receptors, subtype EP1 (PGE2EP1), which inhibits the production of prostaglandins, thereby reducing fever and inflammation .

Biochemical Pathways

This compound’s action on sodium channels affects the excitability of neurons, leading to its analgesic effects . Furthermore, it has been suggested that this compound may influence the BDNF-TrkB/proBDNF-p75NTR pathway, which is involved in neuronal survival and apoptosis . It may also interact with the PI3K/AKT signaling pathway, which plays a role in cell proliferation and survival .

Pharmacokinetics

This compound is extensively and rapidly metabolized in the liver, followed by excretion via urine . Less than 10% of the dose is excreted as parent this compound . After administration, peak plasma levels of this compound are reached in 30 to 45 minutes, followed by a decline to insignificant levels during the next three to six hours .

Result of Action

The primary result of this compound’s action is a loss of sensation in the area of application, due to its inhibitory effect on nerve impulse transmission . This makes it useful for local or regional anesthesia during surgical procedures . Additionally, its potential interaction with various biochemical pathways may influence neuronal survival and apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the tissue can affect the degree of ionization of this compound, which in turn can influence its ability to cross cell membranes and block sodium channels . Furthermore, the presence of other substances, such as vasoconstrictors, can affect the absorption and distribution of this compound .

生化分析

Biochemical Properties

Bupivacaine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with voltage-gated sodium channels in nerve cells. By binding to these channels, this compound inhibits the influx of sodium ions, which is essential for the generation and propagation of nerve impulses . This interaction effectively blocks the transmission of pain signals to the brain.

Additionally, this compound has been shown to interact with other proteins and enzymes involved in cellular signaling pathways. For example, it can modulate the activity of protein kinase C and phospholipase C, which are involved in various cellular processes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In nerve cells, this compound blocks the transmission of pain signals by inhibiting sodium channels . This leads to a temporary loss of sensation in the targeted area.

In non-neuronal cells, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce autophagy in non-small cell lung cancer cells by modulating the Akt/mTOR signaling pathway . This process involves the degradation and recycling of cellular components, which can affect cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with voltage-gated sodium channels. This compound binds to the intracellular portion of these channels, preventing the influx of sodium ions . This inhibition increases the threshold for electrical excitation in nerve cells, thereby blocking the generation and conduction of nerve impulses.

This compound also affects other molecular targets, such as protein kinase C and phospholipase C, which are involved in various signaling pathways . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits temporal changes in its pharmacokinetic parameters, such as maximum serum concentration and elimination half-life . These changes suggest that the efficacy and toxicity of this compound may vary depending on the time of administration.

This compound is also known to have a long duration of action, with its effects lasting for several hours . Its stability and degradation over time can influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving donkeys, a single intra-articular injection of this compound did not significantly affect cell viability or induce significant cell apoptosis . Higher doses of this compound can lead to toxic effects, such as hepatotoxicity and nephrotoxicity .

In mice and rats, the maximum safe dose of this compound is typically around 8 mg/kg . Exceeding this dose can result in adverse effects, including cardiovascular and central nervous system toxicity.

Metabolic Pathways

This compound is primarily metabolized in the liver by enzymes such as cytochrome P450 . The metabolic pathways involve the conversion of this compound into various metabolites, which are then excreted in the urine and feces . These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has a large volume of distribution and is extensively bound to plasma proteins . The absorption and distribution of this compound are influenced by factors such as the vascularity of the injection site and the degree of ionization of the drug .

This compound is also known to interact with transporters and binding proteins that facilitate its movement within the body . These interactions can affect its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound has been shown to impair mitochondrial function in astrocytes, leading to changes in intracellular calcium signaling . This interaction can affect various cellular processes, including energy production and apoptosis.

准备方法

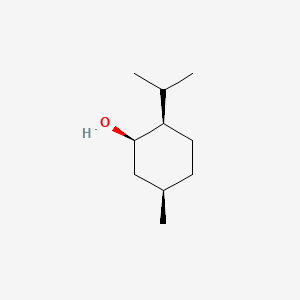

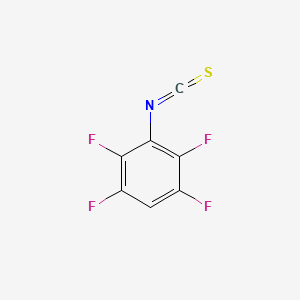

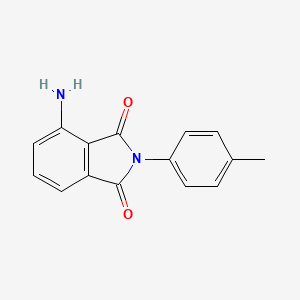

Bupivacaine can be synthesized through several methods. One common method involves the use of triphosgene as a reagent. The synthesis begins with 2-piperidinecarboxylic acid, which undergoes acyl chlorination, amidation, butylation, and salification to produce this compound. Another method involves using (S)-2-piperidinecarboxylic acid as a starting material, followed by triphosgene chlorination, amidation with 2,6-dimethylaniline, butyl bromination, and salt formation to obtain (S)-bupivacaine hydrochloride .

化学反应分析

Bupivacaine undergoes various chemical reactions, including ion-association complex formation. For example, this compound hydrochloride can form an ion-association complex with picric acid. This complex can be extracted with chloroform and identified using Fourier-transform infrared spectroscopy (FTIR). The reaction involves the interaction of this compound hydrochloride with picric acid, resulting in a yellow-colored solution with maximum absorbance at 410 nm .

科学研究应用

Bupivacaine has numerous scientific research applications across various fields:

Medicine: this compound is extensively used in medical procedures for local and regional anesthesia. It is particularly valuable in postoperative pain management and labor epidural anesthesia. .

Pharmacokinetics: Research on the pharmacokinetics and safety of liposomal this compound has shown its efficacy in providing long-lasting pain relief with minimal side effects.

Toxicity Studies: Studies have been conducted to compare the toxicity of this compound with other local anesthetics in musculoskeletal applications.

相似化合物的比较

Bupivacaine is often compared with other local anesthetics, such as levothis compound and ropivacaine:

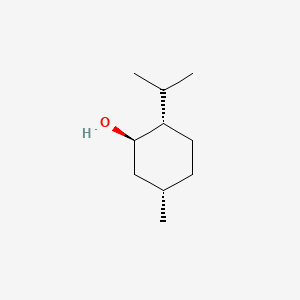

Levothis compound: Levothis compound is the S-enantiomer of this compound and has a similar pharmacokinetic profile. .

Ropivacaine: Ropivacaine is another local anesthetic with a similar structure to this compound.

This compound’s long duration of action and effectiveness in providing regional anesthesia make it a unique and valuable compound in medical practice.

属性

IUPAC Name |

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBVLXFERQHONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022703 | |

| Record name | Bupivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

White, odorless crystalline powder, mp 258.5 °C. Slightly soluble in acetone, chloroform, ether. Solubility (mg/L): water 40; alcohol 125 /Bupivacaine hydrochloride monohydrate/, In water, 9.17X10-5 mg/L at 25 °C, unbuffered (deionized) water, 9.77e-02 g/L | |

| Record name | Bupivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bupivacaine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Like [lidocaine], bupivacaine is an amide local anesthetic that provides local anesthesia through blockade of nerve impulse generation and conduction. These impulses, also known as action potentials, critically depend on membrane depolarization produced by the influx of sodium ions into the neuron through voltage-gated sodium channels. Bupivacaine crosses the neuronal membrane and exerts its anesthetic action through blockade of these channels at the intracellular portion of their pore-forming transmembrane segments. The block is use-dependent, where repetitive or prolonged depolarization increases sodium channel blockade. Without sodium ions passing through the channel’s pore, bupivacaine stabilizes the membrane at rest and therefore prevents neurotransmission. In general, the progression of anesthesia is related to the diameter, myelination and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: (1) pain, (2) temperature, (3) touch, (4) proprioception, and (5) skeletal muscle tone. While it is well-established that the main action of bupivacaine is through sodium channel block, additional analgesic effects of bupivacaine are thought to potentially be due to its binding to the prostaglandin E2 receptors, subtype EP1 (PGE2EP1), which inhibits the production of prostaglandins, thereby reducing fever, inflammation, and hyperalgesia., Local anesthetics block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. In general, the progression of anesthesia is related to the diameter, myelination, and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: (1) pain, (2) temperature, (3) touch, (4) proprioception, and (5) skeletal muscle tone. | |

| Record name | Bupivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bupivacaine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

38396-39-3, 2180-92-9 | |

| Record name | Bupivacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38396-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupivacaine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038396393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bupivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bupivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bupivacaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPIVACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8335394RO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bupivacaine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107-108 °C, 107.5 to 108 °C, 107 - 108 °C | |

| Record name | Bupivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bupivacaine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

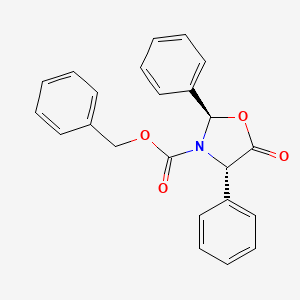

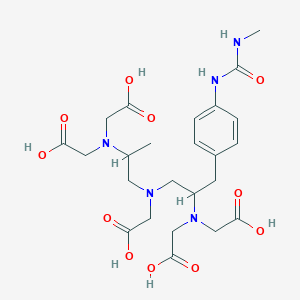

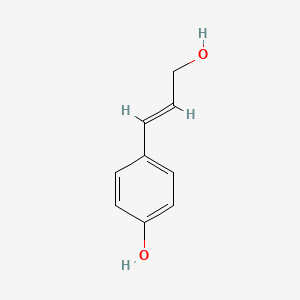

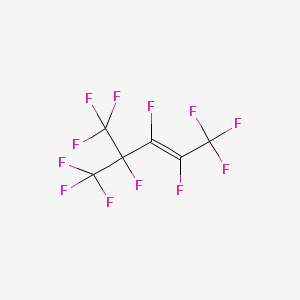

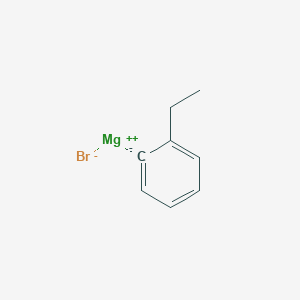

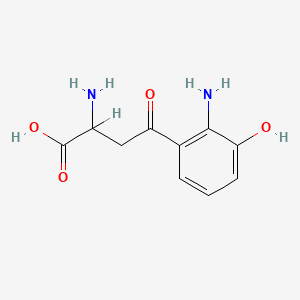

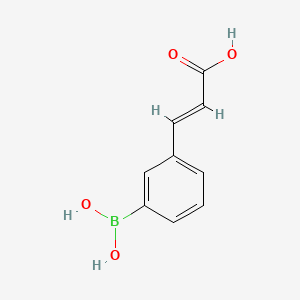

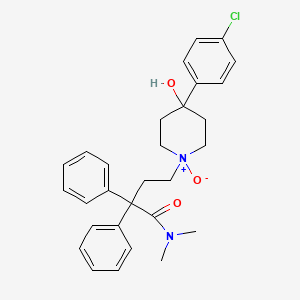

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。